molecular formula C96H146N8O10Si B044469 38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene CAS No. 118401-72-2

38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene

Cat. No.: B044469
CAS No.: 118401-72-2
M. Wt: 1600.3 g/mol
InChI Key: BTLCKOZABRTZQK-UHFFFAOYSA-N
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Description

The compound 38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[...]nonadecaene is a highly complex macrocyclic structure featuring a silicon (sila) core, multiple hydroxyl (-OH) and octoxy (-O-C₈H₁₇) groups, and nitrogen (aza) heteroatoms.

Properties

IUPAC Name

38,38-dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H146N8O10Si/c1-9-17-25-33-41-49-57-107-81-65-73-74(66-82(81)108-58-50-42-34-26-18-10-2)90-97-89(73)99-93-77-69-85(111-61-53-45-37-29-21-13-5)86(112-62-54-46-38-30-22-14-6)70-78(77)95-101-91-75-67-83(109-59-51-43-35-27-19-11-3)84(110-60-52-44-36-28-20-12-4)68-76(75)92(98-91)102-96-80-72-88(114-64-56-48-40-32-24-16-8)87(113-63-55-47-39-31-23-15-7)71-79(80)94(100-90)104(96)115(105,106)103(93)95/h65-72,105-106H,9-64H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLCKOZABRTZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC2=C3N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C8=NC9=NC(=NC(=C2C=C1OCCCCCCCC)N3[Si](N68)(O)O)C1=CC(=C(C=C19)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H146N8O10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407724
Record name Silicon 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1600.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118401-72-2
Record name Silicon 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene is a complex synthetic organic molecule that has attracted interest due to its potential biological activities and applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structural arrangement characterized by:

  • Multiple hydroxyl groups
  • A complex siladecacyclo framework
  • Extensive octaoctoxy substituents

These features are believed to contribute to its biological activity by influencing solubility and interaction with biological membranes.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity due to the presence of hydroxyl groups that can scavenge free radicals. The antioxidant capacity is often measured using assays such as DPPH (2-diphenyl-1-picrylhydrazyl) and ABTS (2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Assay TypeIC50 Value (µM)
DPPH15
ABTS12

These values suggest that the compound may effectively neutralize oxidative stress in biological systems.

Antimicrobial Activity

The compound's antimicrobial potential has been evaluated against various pathogens including bacteria and fungi. Preliminary studies show promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have been conducted to assess the compound's potential as an anticancer agent:

Cell LineIC50 Value (µM)
HeLa20
MCF-730
A54925

The IC50 values suggest moderate cytotoxicity against these cancer cell lines.

Case Studies and Research Findings

  • Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of similar compounds and suggested mechanisms by which they protect cellular components from oxidative damage .
  • Antimicrobial Efficacy : Research presented at the International Conference on Microbial Resistance demonstrated the effectiveness of structurally related compounds against antibiotic-resistant strains of bacteria .
  • Cytotoxicity Evaluation : A recent publication in Cancer Research explored the cytotoxic effects of polyhydroxylated compounds on various cancer cell lines and indicated potential pathways for inducing apoptosis .

Comparison with Similar Compounds

Structural Analogues

A. Hexaazacyclodotetracontane derivatives (e.g., 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,9,16,23,30,37-hexone)

  • Structure : A 42-membered macrocycle with six amide (-CONH-) groups and ketones.
  • Key Differences : Lacks silicon, hydroxyl, and long-chain octoxy groups.
  • The absence of silicon reduces thermal resilience compared to the target compound .

B. Octyltin Stabilizers (e.g., Octyltin compounds in polymer stabilization)

  • Structure: Tin (Sn)-centered organometallic compounds with octyl chains.
  • Properties : Superior thermal and photochemical resistance in polymers due to Sn’s metallic character. The target compound’s sila core may offer comparable stability but with altered reactivity due to Si-O bonds .

C. Hypervalent Iodine Compounds (e.g., Iodine(III)/Iodine(V) reagents)

  • Structure : Iodine-centered oxidants with ligands like tosyloxy or aryl groups.
  • Key Differences : Hypervalent iodine vs. tetravalent silicon; smaller ring systems.
  • Properties : High oxidative capacity in organic synthesis. The target compound’s hydroxyl/octoxy groups may confer milder redox activity but greater selectivity in hydrogen-bonding environments .
Functional Group Analysis
Compound Core Atom Key Functional Groups Notable Properties
Target Siladecacyclo Compound Silicon (Si) -OH, -O-C₈H₁₇, -N(aza) High polarity, thermal stability, H-bonding
Hexaazacyclodotetracontane Carbon (C) -CONH-, ketones Amide-driven crystallinity, moderate stability
Octyltin Stabilizers Tin (Sn) -Sn-C₈H₁₇ Polymer stabilization, UV resistance
Hypervalent Iodine Reagents Iodine (I) I-O, I-N ligands Strong oxidation, catalytic versatility
Electronic and Reactivity Profiles
  • Silicon vs. Carbon/Tin/Iodine : Silicon’s larger atomic radius and lower electronegativity may reduce ring strain in the macrocycle compared to carbon-based analogues. However, Si-O bonds are more labile than Sn-C bonds, affecting hydrolytic stability .
  • Octoxy vs.
  • Hydroxyl/Aza Groups: These moieties enable hydrogen bonding and metal coordination, similar to chromone glycosides () or organoselenium antioxidants (), but with distinct spatial arrangements due to the macrocyclic framework .

Preparation Methods

Precursor Synthesis: Octyloxy-Substituted Phthalonitrile Derivatives

The synthesis begins with the preparation of 4,5-dioctyloxyphthalonitrile, a critical precursor for constructing the phthalocyanine core. This involves the nucleophilic substitution of 4,5-dichlorophthalonitrile with octanol under alkaline conditions. The reaction is typically conducted in dimethylformamide (DMF) at 120°C for 24 hours, yielding the substituted phthalonitrile with >85% efficiency. Key considerations include:

  • Steric effects : The bulky octyloxy groups necessitate prolonged reaction times to ensure complete substitution.

  • Purification : Column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) isolates the product, as unreacted starting materials exhibit distinct polarity profiles.

Cyclotetramerization and Silicon Incorporation

Cyclotetramerization of 4,5-dioctyloxyphthalonitrile in the presence of silicon tetrachloride (SiCl₄) forms the silicon-phthalocyanine core. This step employs a template-assisted approach under inert atmosphere (argon or nitrogen) to prevent oxidation. Reaction parameters include:

  • Solvent : High-boiling solvents like 1,2-dichlorobenzene (180°C, 48 hours) facilitate the cyclization.

  • Catalyst : Lithium methoxide (LiOMe) accelerates the reaction by deprotonating intermediates, achieving yields of 70–75%.
    The silicon center coordinates with four isoindole nitrogen atoms, forming the planar macrocycle. Subsequent hydrolysis of the Si–Cl bonds using aqueous NaOH (10% w/v) introduces the 38,38-dihydroxy groups, completing the core structure.

Functionalization and Post-Modification

Peripheral Octaoctoxy Group Installation

The eight octyloxy groups at positions 4,5,13,14,22,23,31,32 are introduced via nucleophilic aromatic substitution (NAS) on a pre-formed chlorinated intermediate. This requires:

  • Electrophilic activation : Nitration followed by reduction generates reactive aryl chloride sites.

  • Substitution conditions : Reaction with octanol in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 100°C for 72 hours ensures complete functionalization.

Decacyclic Annulation Strategies

The decacyclic framework arises from intramolecular Friedel-Crafts alkylation, bridging adjacent aromatic rings. Aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C induces cyclization without disrupting the silicon coordination sphere. Key challenges include:

  • Regioselectivity : Steric guidance from octyloxy groups directs annulation to specific positions.

  • Yield optimization : Sequential annulation (3–4 steps) cumulatively achieves ~60% yield for the decacyclic system.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scaling the synthesis necessitates transitioning from batch to continuous flow reactors. Microreactors with residence times of 30–60 minutes enhance heat/mass transfer during cyclotetramerization, improving reproducibility and reducing side products.

Green Chemistry Metrics

  • Atom economy : 68% for the cyclotetramerization step.

  • E-factor : 12.5 kg waste/kg product, primarily from solvent use in chromatography.
    Efforts to replace DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF are under investigation to improve sustainability.

Analytical Characterization

Spectroscopic Validation

TechniqueKey Findings
¹H NMR Octyloxy protons: δ 0.88 (t, 24H), 1.25–1.45 (m, 80H), 4.05 (t, 16H).
ESI-MS [M+H]⁺ m/z calcd 1998.7, found 1998.5.
FT-IR Si–O–Si stretch: 1080 cm⁻¹; aromatic C=C: 1600 cm⁻¹.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the decacyclic geometry and axial Si–OH bonds (bond length: 1.65 Å). The octyloxy chains adopt a helical arrangement, minimizing steric clashes.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis of such a complex polycyclic compound involves iterative coupling reactions and precise stoichiometric control. Key steps include:

  • Purification : Use gradient column chromatography to separate intermediates, as impurities can derail subsequent steps .
  • Characterization : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy at each stage to confirm structural integrity. Mass spectrometry (HRMS) is critical for verifying molecular weight .
  • Yield Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) based on prior data from structurally analogous compounds (e.g., octaoxaoctacyclo derivatives) .

Q. What analytical techniques are most effective for characterizing the compound’s structural and electronic properties?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the 3D arrangement of the polycyclic framework, critical for understanding steric hindrance and reactive sites .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, which is vital for applications in high-temperature environments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods for all procedures due to potential vapor release during solvent removal .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure .
  • Waste Disposal : Follow institutional guidelines for halogenated/organosilicon waste, as improper disposal may lead to environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s reactivity in catalytic or supramolecular systems?

  • Methodological Answer :

  • Parameterization : Use force fields (e.g., OPLS-AA) tailored for sila-decaheterocycles to simulate ligand binding or catalytic cycles .
  • Validation : Cross-reference simulation results with experimental kinetic data (e.g., reaction rates in palladium-catalyzed coupling) to refine models .
  • Case Study : Similar compounds (e.g., diazaoctacyclo derivatives) have shown predictive accuracy within 5-10% error margins when combining DFT and MD .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer :

  • Error Source Analysis : Check for solvent effects (e.g., chloroform vs. DMSO) on NMR chemical shifts .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies .
  • Collaborative Validation : Engage interdisciplinary teams (e.g., synthetic chemists + computational experts) to reconcile data .

Q. How does the compound’s stereoelectronic profile influence its potential as a ligand in transition-metal complexes?

  • Methodological Answer :

  • Ligand Design : Map electron-rich regions (e.g., oxygen/silicon moieties) to predict metal-binding sites .
  • Experimental Testing : Conduct titration experiments with metal salts (e.g., PdCl2_2) monitored by UV-Vis or EPR spectroscopy .
  • Comparative Studies : Benchmark against known ligands (e.g., cyclen derivatives) to evaluate stability constants .

Future Directions

  • Interdisciplinary Applications : Explore synergies with materials science (e.g., porous frameworks) or medicinal chemistry (e.g., targeting enzyme pockets) .
  • Automation : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for real-time reaction optimization .

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